![molecular formula C17H26N4O2S B215067 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215067.png)
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is not fully understood, but it is believed to interact with various neurotransmitter receptors in the brain, such as the serotonin and dopamine receptors. This interaction can lead to changes in neuronal activity, which can ultimately affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to have various biochemical and physiological effects, such as increasing the levels of various neurotransmitters, such as serotonin and dopamine. Additionally, this compound has been shown to have potential anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine. One potential area of research is in the development of new treatments for neurological disorders, such as depression and anxiety. Additionally, this compound could be used to study the function of various neurotransmitter receptors in the brain, which could lead to a better understanding of various physiological and biochemical processes. Finally, further research could be done to explore the potential side effects and toxicity of this compound, which could help to improve its safety and efficacy in scientific research.
Synthesemethoden
The synthesis of 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine involves the reaction of 4-pyridylsulfonyl chloride with piperidine, followed by the addition of allylamine. This reaction results in the formation of the desired compound, which can be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is in the field of neuroscience, where it is used to study the function of various neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, such as depression and anxiety.
Eigenschaften
Produktname |
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine |
---|---|
Molekularformel |
C17H26N4O2S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-(3-piperidin-1-ylsulfonylpyridin-4-yl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C17H26N4O2S/c1-2-8-19-11-13-20(14-12-19)16-6-7-18-15-17(16)24(22,23)21-9-4-3-5-10-21/h2,6-7,15H,1,3-5,8-14H2 |
InChI-Schlüssel |
CLOAJTSRYRJHKK-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3 |
Kanonische SMILES |
C=CCN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3 |
Löslichkeit |
52.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.